molecular formula C24H47NO3 B1164723 N-Hexanoyl-L-erythro-sphingosine

N-Hexanoyl-L-erythro-sphingosine

Cat. No.: B1164723
M. Wt: 398
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Short-Chain Ceramide Analogs in Lipid Signaling

Sphingolipids are not just structural components of cellular membranes; they are critical players in signal transduction. The biological activity of ceramides (B1148491) often depends on the length of their N-acyl chain. mdpi.com Endogenous ceramides typically possess long (e.g., C16, C18) or very-long (e.g., C22, C24) acyl chains. nih.gov Short-chain ceramide analogs, such as C2-ceramide and C6-ceramide (N-hexanoyl-sphingosine), are characterized by their shorter fatty acid chains.

These short-chain analogs are valuable because they can mimic some of the signaling functions of their long-chain counterparts while offering distinct physical properties that are advantageous for experimental manipulation. For instance, short-chain ceramides have been shown to influence lipid membrane organization and signaling. They can disrupt the order of lipid domains within the plasma membrane, which is crucial for processes like immunoreceptor signaling. nih.gov Research has demonstrated that short-chain ceramides like C2- and C6-ceramide can inhibit the initial tyrosine phosphorylation events in both T-cell receptor (TCR) and FcεRI (mast cell) signaling pathways. nih.gov This inhibitory action is linked to their ability to alter the fluidity of the plasma membrane. nih.gov Furthermore, the apoptotic effects of some short-chain ceramides have been correlated with the inhibition of normal sphingomyelin (B164518) biosynthesis. nih.gov

Properties

Molecular Formula

C24H47NO3

Molecular Weight

398

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C6:0-L-erythro-Ceramide

Origin of Product

United States

Metabolic Fates and Interactions of N Hexanoyl L Erythro Sphingosine

Stereoisomeric Specificity in Sphingolipid Metabolism

The enzymes responsible for sphingolipid metabolism demonstrate a high degree of stereospecificity, generally recognizing and processing only the naturally occurring D-erythro isomers of sphingolipids. This specificity renders the L-erythro stereoisomer, including N-Hexanoyl-L-erythro-sphingosine, metabolically inert in several crucial pathways.

Research has consistently shown that the L-erythro enantiomers of sphingoid bases and ceramides (B1148491) are not recognized as substrates by several key enzymes in the sphingolipid biosynthetic pathway. nih.govresearchgate.net Studies using cultured cells and subcellular fractions have demonstrated that L-erythro-ceramide, including short-chain variants like this compound, does not act as a substrate for dihydroceramide (B1258172) synthase, sphingomyelin (B164518) (SM) synthase, or glucosylceramide (GlcCer) synthase. nih.govresearchgate.net This enzymatic inaction means that this compound is not readily converted into more complex sphingolipids such as sphingomyelin or glucosylceramide, nor is it integrated into the de novo synthesis pathway.

The metabolic fate of this compound stands in stark contrast to that of its D-erythro stereoisomer. The D-erythro isomer, which mimics the natural configuration of ceramides, is actively metabolized by cells. semanticscholar.org

A critical metabolic difference between the two isomers is their involvement in the generation of endogenous long-chain ceramides. Treatment of cells with D-erythro-C6-ceramide leads to a significant increase in the levels of long-chain ceramides, such as C16:0 and C24:1 ceramides. semanticscholar.org This process occurs through the recycling of the sphingosine (B13886) backbone via a deacylation/reacylation mechanism, a key part of the sphingolipid salvage pathway. semanticscholar.org Conversely, studies have demonstrated that treatment with the L-erythro-C6-ceramide stereoisomer does not result in the generation of endogenous long-chain ceramides. semanticscholar.org This confirms that the L-erythro isomer does not undergo the same deacylation and reacylation cycle as its D-erythro counterpart.

The metabolic stability of this compound is a crucial consideration when studying ceramide signaling. Because the D-erythro isomer is readily metabolized, its observed biological effects can be attributed either to the short-chain ceramide itself or to its metabolic products, such as long-chain ceramides, sphingosine, or sphingosine-1-phosphate. semanticscholar.orgnih.gov In contrast, the non-metabolizable nature of the L-erythro isomer means that its biological activities can be more confidently ascribed to the molecule itself, rather than to its potential downstream metabolites. semanticscholar.org This makes this compound a useful control compound for distinguishing the direct effects of ceramide from the effects mediated by its metabolic products.

Table 1: Comparative Metabolism of Ceramide Stereoisomers

FeatureThis compoundN-Hexanoyl-D-erythro-sphingosine
Substrate for SM Synthase No nih.govresearchgate.netYes
Substrate for GlcCer Synthase No nih.govresearchgate.netYes
Conversion to Long-Chain Ceramides No semanticscholar.orgYes (via deacylation/reacylation) semanticscholar.org
Primary Mode of Action Direct effects of the molecule semanticscholar.orgDirect effects and effects of metabolites

Comparative Metabolism with D-erythro Isomer and Other Ceramide Analogs

Role in Sphingolipid Metabolic Pathways as a Substrate or Modulator

Given its stereochemistry, this compound primarily interacts with sphingolipid pathways as a modulator or inactive analog, rather than as a substrate for anabolic or catabolic enzymes.

The ceramide recycling or salvage pathway is a critical route for maintaining cellular sphingolipid homeostasis, allowing for the reuse of sphingosine from the breakdown of complex sphingolipids to generate new ceramides. nih.gov This pathway involves the deacylation of ceramide to sphingosine by ceramidases, followed by the reacylation of sphingosine by ceramide synthases (CerS) to form ceramide. nih.gov

Studies investigating the fate of exogenously supplied short-chain ceramides have shown that D-erythro-C6-ceramide is a substrate for this pathway. Its sphingosine backbone is recycled to generate endogenous long-chain ceramides. semanticscholar.org However, the L-erythro-C6-ceramide isomer does not participate in this process. semanticscholar.org It is not deacylated and its sphingoid base is not reutilized for the synthesis of long-chain ceramides, demonstrating its inability to act as a substrate in the recycling pathway.

Interactions within the Sphingosine-1-Phosphate Axis

This compound, a synthetic, cell-permeable short-chain ceramide analog, serves as a crucial tool in elucidating the metabolic flux and signaling functions of sphingolipids. Its interactions within the Sphingosine-1-Phosphate (S1P) axis are primarily metabolic, leading to the generation of sphingosine-1-phosphate, a key signaling molecule with diverse physiological roles. This process is governed by a sequential enzymatic cascade that underscores the intricate regulation of the ceramide/S1P balance, often referred to as the sphingolipid rheostat.

The metabolic conversion of this compound to S1P initiates with its hydrolysis by ceramidases. These enzymes cleave the N-acyl chain, yielding sphingosine and hexanoic acid. There are several types of ceramidases, classified by their optimal pH, including acid, neutral, and alkaline ceramidases. Research indicates that specific ceramidases are involved in the metabolism of short-chain ceramides. For instance, studies have shown that treatment of embryonic hippocampal cells with this compound leads to an upregulation of neutral ceramidase 2 (ASAH2), suggesting its role in the hydrolysis of this exogenous ceramide. nih.gov

Subsequent to its formation, sphingosine is phosphorylated by sphingosine kinases (SphK), of which two isoforms, SphK1 and SphK2, have been identified. frontiersin.org This phosphorylation event gives rise to sphingosine-1-phosphate. The activity and expression of these kinases are critical regulatory points in the S1P signaling pathway. Notably, studies have demonstrated that exposure of cells to this compound can modulate the expression of these enzymes. In embryonic hippocampal cells, a high dose of this compound resulted in a significant increase in the gene expression of sphingosine kinase 2 (SPHK2). nih.gov This upregulation of SPHK2 expression, in conjunction with the increased availability of its substrate, sphingosine (from the hydrolysis of this compound), leads to a subsequent elevation in intracellular S1P levels.

The culmination of this metabolic cascade is a significant increase in the cellular concentration of S1P. Research has quantified this effect, showing that treatment with 13 µM this compound for 48 hours can elevate S1P levels by approximately 80% in embryonic hippocampal cells. nih.gov This newly synthesized S1P can then act as a signaling molecule, either intracellularly or by being transported out of the cell to activate cell surface S1P receptors (S1PR1-5), which are a family of G protein-coupled receptors. nih.gov The interaction of S1P with its receptors initiates a variety of downstream signaling pathways that regulate processes such as cell survival, proliferation, migration, and inflammation. It is important to note that the signaling effects observed following the administration of this compound are largely attributable to its metabolic conversion to S1P, rather than a direct interaction of the short-chain ceramide with S1P receptors.

The table below summarizes the research findings on the metabolic impact of this compound on key components of the Sphingosine-1-Phosphate axis in embryonic hippocampal cells.

ParameterTreatmentFold Change (vs. Control)Cell Type
Sphingosine-1-Phosphate (S1P) Level 13 µM this compound~1.8Embryonic hippocampal cells
ASAH2 (Neutral Ceramidase 2) Gene Expression 13 µM this compound1.2Embryonic hippocampal cells
SPHK2 (Sphingosine Kinase 2) Gene Expression 13 µM this compound1.4Embryonic hippocampal cells

These findings highlight the role of this compound as a precursor for S1P synthesis, thereby influencing the cellular balance between the pro-apoptotic signaling of ceramide and the pro-survival signaling of S1P. The upregulation of key enzymes in this pathway, ASAH2 and SPHK2, upon exposure to a high concentration of this compound, suggests a feedback mechanism that promotes the conversion of excess ceramide into the signaling lipid S1P.

Cellular Mechanisms and Signal Transduction Pathways Regulated by N Hexanoyl L Erythro Sphingosine

Modulation of Protein Phosphatase Activity

N-Hexanoyl-L-erythro-sphingosine exerts significant control over cellular phosphorylation states through the modulation of protein phosphatase activity, most notably Protein Phosphatase 2A (PP2A).

Activation of Protein Phosphatase 2A (PP2A) by this compound

A primary mechanism by which N-Hexanoyl-sphingosine analogs regulate cell signaling is through the direct activation of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that acts as a tumor suppressor. The activation does not occur through interaction with the catalytic subunit itself, but rather through a sophisticated disruption of an inhibitory complex.

Research has identified the endogenous PP2A inhibitor SET, also known as I2PP2A, as a direct molecular target of C6-ceramide. nih.gov In many cancer cells, SET is overexpressed and binds to the catalytic subunit of PP2A, effectively suppressing its phosphatase activity and promoting cell proliferation. C6-ceramide has been shown to physically bind to the SET protein. nih.gov This binding event induces the dissociation of the SET-PP2A complex, thereby liberating the PP2A catalytic subunit and restoring its enzymatic activity. nih.govnih.gov This targeted release of PP2A from its endogenous inhibitor is a crucial event that initiates a cascade of dephosphorylation, impacting numerous downstream signaling pathways.

Downstream Effects on Phosphorylation Cascades

Once activated, PP2A targets a multitude of substrates, leading to widespread changes in cellular phosphorylation cascades. The effects of ceramide-activated PP2A are pleiotropic, generally shifting the cellular balance away from proliferation and survival and towards cell cycle arrest and apoptosis.

Key downstream effects include:

Dephosphorylation of Akt: The pro-survival kinase Akt (Protein Kinase B) is a major target. Ceramide-activated PP2A dephosphorylates Akt, inhibiting its activity and suppressing survival signals. nih.gov

Regulation of Bcl-2: The anti-apoptotic protein Bcl-2 is inactivated by PP2A-mediated dephosphorylation, which can mark it for proteasomal degradation. This shifts the balance of the Bax/Bcl-2 rheostat in favor of the pro-apoptotic Bax, promoting permeabilization of the mitochondrial membrane. nih.gov

Inhibition of Endothelial Nitric Oxide Synthase (eNOS): In vascular endothelial cells, ceramide accumulation leads to PP2A activation. PP2A then associates with and dephosphorylates eNOS, impairing its function and contributing to vascular dysfunction. nih.gov

Dephosphorylation of Retinoblastoma (Rb) protein: By promoting the dephosphorylation of the Rb protein, ceramide-activated phosphatases contribute to cell cycle arrest at the G0/G1 phase. nih.gov

Table 1: Downstream Substrates Dephosphorylated by Ceramide-Activated PP2A
Protein SubstrateSignaling PathwayFunctional Consequence of DephosphorylationReference
Akt (Protein Kinase B)PI3K/Akt Survival PathwayInhibition of pro-survival signaling nih.gov
Bcl-2Intrinsic Apoptosis PathwayInactivation of anti-apoptotic function nih.gov
eNOSNitric Oxide SignalingImpaired vasodilation and vascular dysfunction nih.gov
Rb ProteinCell Cycle RegulationPromotion of G0/G1 cell cycle arrest nih.gov

Regulation of Protein Kinase Activities

In addition to activating phosphatases, N-Hexanoyl-sphingosine analogs profoundly regulate the activity of various protein kinases, creating a complex signaling network that dictates cell fate.

Activation of Mitogen-Activated Protein (MAP) Kinase

While N-Hexanoyl-sphingosine often inhibits pro-proliferative signaling, it selectively activates specific branches of the Mitogen-Activated Protein (MAP) Kinase pathway, particularly those associated with cellular stress responses. Research demonstrates that ceramide treatment leads to the robust activation of the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.govresearchgate.net

The mechanism for this activation involves a transcriptional response. Ceramide upregulates the expression of Thioredoxin-interacting protein (Txnip). nih.govashpublications.org Txnip proceeds to bind and inhibit the antioxidant protein thioredoxin. This relieves thioredoxin's inhibition of Apoptosis signal-regulating kinase 1 (ASK1), a MAP kinase kinase kinase (MAPKKK). The liberated and active ASK1 then phosphorylates and activates the downstream MAP kinase kinases (MKKs) that, in turn, activate p38 MAPK and JNK, leading to stress-induced apoptosis. nih.govashpublications.org

Influence on p21-Activated Kinase 1 (Pak1) Autophosphorylation

The regulation of p21-Activated Kinase 1 (Pak1) by sphingolipids is highly specific to the structure of the lipid backbone. Published studies indicate that while the sphingoid base sphingosine (B13886) is a potent activator of Pak1, ceramides (B1148491) (which are N-acylated sphingosines) such as N-Hexanoyl-sphingosine are not. ashpublications.org

Sphingosine activates Pak1 through a GTPase-independent mechanism by binding to a region on Pak1 that likely overlaps with its autoinhibitory domain. ashpublications.org Furthermore, in the presence of sphingosine, Pak1 is phosphorylated on Threonine 423 by 3-phosphoinositide-dependent kinase-1 (PDK1). ashpublications.org Threonine 423 is a critical residue within the kinase's activation loop, and its phosphorylation is a key step in Pak1 activation that is also accomplished by autophosphorylation. Therefore, while this compound itself does not appear to directly influence Pak1, its metabolic precursor, sphingosine, is a key regulator of the kinase's activity.

Inhibition of MEK in Kinome Array Analyses

The kinase MEK (also known as MAP2K) is a central component of the classical MAPK/ERK pathway, responsible for phosphorylating and activating the downstream kinase ERK. The inhibitory effect of N-Hexanoyl-sphingosine on this pro-proliferative pathway is a direct consequence of its ability to activate PP2A. While specific kinome array analyses detailing a direct inhibition are not broadly available, the mechanism is well-established through the known function of PP2A.

PP2A can dephosphorylate and inactivate multiple upstream components of the ERK pathway, including Raf family kinases (the direct upstream activators of MEK) and potentially MEK itself. By activating PP2A, N-Hexanoyl-sphingosine effectively shuts down incoming signals to MEK, preventing the phosphorylation and activation of ERK. This leads to the suppression of downstream mitogenic signaling. This indirect inhibition of the MEK/ERK cascade is a critical component of the anti-proliferative effects of ceramide analogs.

Table 2: Summary of Effects on Protein Kinase Pathways
Kinase/PathwayEffectMechanismReference
p38 MAPK & JNKActivationUpregulation of Txnip, leading to ASK1 activation. nih.govashpublications.org
Pak1No Direct EffectPak1 is activated by the precursor sphingosine, but not by ceramides. ashpublications.org
MEK/ERK PathwayInhibition (Indirect)Activation of PP2A, which dephosphorylates and inactivates upstream kinases (e.g., Raf). nih.gov

Impact on Membrane Dynamics and Intracellular Trafficking

This compound (L-C6-ceramide) serves as a critical molecular probe to understand the intricate processes of membrane dynamics and the movement of molecules within the cell. Its unique stereochemistry, being the non-metabolizable enantiomer of the naturally occurring D-erythro form, allows researchers to distinguish direct biophysical effects from those requiring metabolic conversion.

Modulation of Ceramide Transport from Endoplasmic Reticulum to Golgi Apparatus

Ceramide is synthesized in the Endoplasmic Reticulum (ER) and must be transported to the Golgi apparatus for conversion into complex sphingolipids like sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer). nih.govmdpi.com This transport occurs through both vesicular and non-vesicular pathways. The latter is primarily mediated by the ceramide transfer protein (CERT), which facilitates the movement of ceramide from the ER to the trans-Golgi network. nih.govnih.govresearchgate.net

Short-chain ceramides, such as the D-erythro-C6 analog, can decrease the rate of anterograde vesicular traffic from the ER to the Golgi. nih.gov Studies using fluorescent ceramide analogs have been instrumental in monitoring this trafficking process. nih.gov The transport of ceramide to the Golgi is considered a rate-limiting step in the synthesis of other sphingolipids. nih.gov this compound, as a non-metabolizable analog, is used in these studies to parse the effects of transport from the effects of subsequent metabolic events in the Golgi. nih.gov While its D-enantiomer is actively processed, the L-isomer's trafficking and accumulation can reveal insights into the physical aspects of lipid transport without the confounding variable of its conversion to SM or GlcCer.

Alterations in Plasma Membrane Properties

The plasma membrane is not a homogenous structure but contains specialized microdomains, or "lipid rafts," enriched in sphingolipids and cholesterol. mdpi.comnih.govfrontiersin.org These domains are critical for organizing signaling proteins and modulating membrane fluidity. mdpi.comfrontiersin.org Ceramide, generated from the hydrolysis of sphingomyelin, can significantly alter the properties of these domains. mdpi.comfrontiersin.org

The acyl chain length of ceramide is a critical determinant of its effect on membrane properties. While ceramides with long, saturated acyl chains (C16:0, C18:0) tend to stabilize ordered lipid domains, short-chain ceramides like N-Hexanoyl-sphingosine have a destabilizing effect. nih.gov Studies using small-angle neutron scattering on model lipid vesicles have shown that C6:0-ceramide is among the lipids with the greatest ability to destabilize ordered lipid domains, causing them to melt at lower temperatures. nih.gov This is attributed to the short acyl chain of this compound, which disrupts the tight packing of cholesterol and sphingolipids that characterizes lipid rafts. nih.gov This biophysical alteration can, in turn, influence the function of membrane-associated proteins.

Table 1: Effect of Ceramide Acyl Chain Length on Lipid Domain Stability
Ceramide SpeciesEffect on Ordered Lipid DomainsReference
Short Chain (C6:0)Destabilizing nih.gov
Medium Chain (C12:0)Destabilizing nih.gov
Long Chain (C16:0, C18:0)Stabilizing nih.gov
Very Long Chain (C24:0)Destabilizing nih.gov
Monounsaturated (any length)Destabilizing nih.gov

Role in Second Messenger Systems

This compound is pivotal in clarifying the roles of ceramide and its metabolites in second messenger systems, particularly concerning the generation of diacylglycerol and the activation of phospholipase D.

Inhibition of Diacylglycerol Accumulation

Diacylglycerol (DAG) is a critical second messenger produced in the Golgi apparatus during the synthesis of sphingomyelin from ceramide and phosphatidylcholine. nih.gov This production of DAG is localized to the Golgi membranes and is essential for the biogenesis of transport carriers. nih.gov

The use of this compound alongside its D-enantiomer has been fundamental in proving this pathway. When cells are treated with the metabolically active D-ceramide-C6, it is transported to the Golgi and used by sphingomyelin synthases, resulting in a measurable increase in DAG levels within the Golgi membranes. nih.gov In stark contrast, when cells are treated with this compound (L-ceramide-C6), no such increase in Golgi-associated DAG is observed. nih.gov This is because the L-enantiomer is not a substrate for the sphingomyelin synthase enzymes. nih.gov This differential effect demonstrates that L-C6-ceramide effectively inhibits the accumulation of DAG that would otherwise be generated from an exogenous, metabolizable ceramide source. This finding underscores its value in separating the signaling roles of ceramide itself from those of its metabolic product, DAG.

Table 2: Comparative Effects of D- and L-C6-Ceramide on Golgi Diacylglycerol (DAG) Levels
CompoundMetabolized by Sphingomyelin Synthase?Effect on Golgi DAG LevelsReference
N-Hexanoyl-D-erythro-sphingosine (D-C6-Ceramide)YesIncrease nih.gov
This compound (L-C6-Ceramide)NoNo change nih.gov

Interactions with Specific Cellular Proteins

This compound, a specific stereoisomer of C6-ceramide, serves as a critical tool in molecular biology to dissect the intricate interactions between lipids and proteins. Its unique property of being non-metabolizable into long-chain ceramides allows researchers to distinguish between the direct effects of short-chain ceramides and the effects of their metabolic products. This section details its specific interactions with Translocation-Associated Membrane (TRAM) proteins and its role in regulating the STING-mediated innate immune signaling pathway.

Binding to Translocation-Associated Membrane (TRAM) Proteins

Recent research has identified Translocation-Associated Membrane (TRAM) proteins as specific binding partners for sphingolipids. A key question in this field has been whether these proteins bind directly to short-chain ceramide analogs or to the naturally occurring long-chain ceramides that are synthesized from these analogs within the cell.

To investigate this, studies utilized this compound (C6-L-ceramide), a stereoisomer that cannot be elongated into long-chain ceramides. nih.gov In competitive binding assays, a photoactivatable and clickable ceramide analog was used to label TRAM proteins. When cells were co-treated with an excess of N-hexanoyl-D-erythro-sphingosine (C6-ceramide), the labeling of TRAM proteins was significantly reduced, indicating successful competition. However, this compound was found to be ineffective at competing with the clickable ceramide analog for binding to TRAM proteins. nih.gov

This crucial finding suggests that TRAM proteins exhibit a higher affinity for long-chain ceramides. The inability of the non-metabolizable L-isomer to compete for binding indicates that the interaction critical for subsequent cellular events, such as the regulation of associated transmembrane proteins, depends on the conversion of short-chain ceramides into their long-chain counterparts. nih.gov

Table 1: Interaction of Ceramide Analogs with TRAM Proteins

Compound Can be Converted to Long-Chain Ceramide? Competes with Clickable Ceramide for TRAM Binding? Implied TRAM Binding Affinity
N-hexanoyl-D-erythro-sphingosine Yes Yes High (for its metabolic products)

Regulation of STING Palmitoylation and Innate Immune Signaling

The stimulator of interferon genes (STING) protein is a central component of the innate immune system, essential for mounting a type I interferon response against cytosolic DNA from pathogens. The activation of STING is a multi-step process that involves its translocation from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, STING undergoes palmitoylation, a critical post-translational modification where a palmitate group is attached to cysteine residues (Cys88/91). researchgate.netnih.govnih.gov This modification is indispensable for the clustering of STING, which in turn facilitates the recruitment and activation of downstream signaling proteins like TBK1 and IRF3, culminating in the production of type I interferons. researchgate.netnih.gov

The lipid environment of the Golgi is crucial for this activation sequence. To probe the role of Golgi lipid order, researchers have used this compound as a tool. Because it is a non-metabolizable enantiomer, it can be used to disturb the lipid composition and order within the Golgi membranes without being converted into other signaling molecules. researchgate.net

Studies have shown that treating cells with this compound suppresses the STING-dependent type I interferon response. researchgate.net By altering the lipid rafts in the trans-Golgi network, the compound hinders the necessary environment for efficient STING palmitoylation and clustering. This disruption effectively abolishes the downstream signaling cascade, demonstrating the critical role of the Golgi lipid environment in regulating STING-mediated innate immunity. researchgate.net

Table 2: Effect of this compound on the STING Pathway

Pathway Component Function Effect of this compound Outcome
Golgi Apparatus Site of STING palmitoylation and clustering Disturbs lipid order Inefficient STING activation
STING Palmitoylation Essential post-translational modification for activation Suppressed Inhibition of STING clustering

Table of Mentioned Compounds

Compound Name
This compound
N-hexanoyl-D-erythro-sphingosine
Sphingosine-1-phosphate

Biological Processes and Cellular Phenotypes Influenced by N Hexanoyl L Erythro Sphingosine in in Vitro and Pre Clinical Models

Cell Cycle Regulation

N-Hexanoyl-L-erythro-sphingosine has been shown to be a potent inducer of cell cycle arrest, particularly at the G0/G1 checkpoint. This interruption of the cell cycle prevents cells from entering the DNA synthesis (S) phase, thereby halting their progression towards division.

Induction of G0/G1 Phase Cell Cycle Arrest

Research has consistently demonstrated that treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase. This effect has been observed in various cell types, most notably in leukemia cell lines. For instance, studies on MOLT-4 human leukemia cells have reported a "dramatic arrest" in the G0/G1 phase of the cell cycle following exposure to the compound. nih.gov While the precise percentages can vary between experiments, the qualitative observation of a substantial G0/G1 block is a recurrent finding. This arrest is a key mechanism by which this compound exerts its anti-proliferative effects. In some cancer cell models, this G0/G1 arrest is associated with changes in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases.

Cell LineObservationReference
MOLT-4 (Human Leukemia) Dramatic arrest in the G0/G1 phase of the cell cycle. nih.gov
Leukemia Cells Associated with cell cycle arrest in the G1 phase prior to apoptosis. nih.gov
NB4 (Human Leukemia) Induction of cell cycle arrest at the G0/G1 phase. nih.gov

Programmed Cell Death Mechanisms

This compound is a well-documented inducer of programmed cell death, primarily through the pathways of apoptosis and autophagy. Its ability to trigger these self-destructive processes makes it a valuable tool for studying cell death mechanisms and a compound of interest in cancer research.

Apoptosis Induction in Various Cell Lines

The apoptotic effects of this compound have been characterized in several cancer cell lines. In MOLT-4 leukemia cells, the compound is a known inducer of apoptosis. nih.gov Similarly, in CHP-100 human neuroepithelioma cells, N-hexanoylsphingosine has been shown to induce apoptosis, a process that is associated with the accumulation of endogenous ceramide. nih.govnih.gov Interestingly, further research on CHP-100 cells revealed that while the exogenous C6-ceramide triggers apoptosis, the subsequent accumulation of long-chain ceramides (B1148491) does not appear to be the primary driver of this cell death, suggesting a direct role for the short-chain ceramide analog in initiating the apoptotic cascade. nih.gov The potentiation of its apoptotic effect by inhibiting glucocerebroside synthesis in these cells further underscores the intricate relationship between sphingolipid metabolism and programmed cell death. nih.govnih.gov

Cell LineKey FindingsReference
MOLT-4 (Human Leukemia) Induces apoptosis. nih.gov
CHP-100 (Human Neuroepithelioma) Induces apoptosis, which is associated with endogenous ceramide accumulation. The apoptotic effect is potentiated by the inhibition of glucocerebroside synthesis. nih.govnih.gov

Autophagy Induction

In addition to apoptosis, this compound can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins. In MCF-7 breast cancer cells, a high concentration of C6-ceramide was found to induce cell death via autophagy, as evidenced by the accumulation of monodansylcadaverine (MDC) in cellular vacuoles. nih.gov Furthermore, the use of nanoliposomal C6-ceramide has been shown to be an effective inducer of autophagy in HepG2 human liver cancer cells and LS174T colon cancer cells. nih.gov This induction of autophagy can act as a cell death mechanism in certain contexts and is a critical area of investigation for understanding the full spectrum of C6-ceramide's biological activities. The interplay between ceramide-induced apoptosis and autophagy is complex and appears to be cell-type and context-dependent.

Cell LineObservationReference
MCF-7 (Human Breast Cancer) At 50 μM, induced cell death via autophagy. nih.gov
HepG2 (Human Liver Cancer) Nanoliposomal C6-ceramide is an established autophagy inducer. nih.gov
LS174T (Human Colon Cancer) Nanoliposomal C6-ceramide is an established autophagy inducer. nih.gov

Cell Proliferation and Growth Inhibition

A direct consequence of the effects of this compound on the cell cycle and programmed cell death is the suppression of cell proliferation and growth. This inhibitory action has been observed in various in vitro models.

Suppression of Cell Proliferation

Studies have demonstrated that this compound can directly inhibit the proliferation of cancer cells. For instance, in MCF-7 cells, C6-ceramide at concentrations between 12.5 and 25 μM inhibited cell viability. nih.gov While some research has focused on its role in potentiating the cytotoxic effects of other chemotherapeutic agents like doxorubicin (B1662922), these findings also highlight its intrinsic anti-proliferative properties. nih.gov The ability of sphingosine (B13886) kinase inhibitors to suppress cervical cancer cell growth further supports the concept that modulating the sphingolipid pathway, where C6-ceramide plays a key role, is a valid strategy for inhibiting cell proliferation. The overarching effect of this compound is to shift the cellular balance away from growth and survival towards arrest and death.

Cell Line/ModelEffectReference
MCF-7 (Human Breast Cancer) Inhibited cell viability at concentrations of 12.5-25 μM. nih.gov
Various Tumor Cell Lines N-hexanoyl-sphingomyelin, a related compound, enhances the cytotoxicity of doxorubicin, indicating an impact on cell survival. nih.gov
Cervical Cancer Cells A sphingosine kinase inhibitor, which would lead to an increase in ceramide levels, suppressed cell proliferation.

Cellular Differentiation Processes

This compound has been shown to be a potent modulator of differentiation in multiple cell types, most notably keratinocytes and neuronal cells.

Induction of Keratinocyte Differentiation

Ceramides are integral components of the epidermal permeability barrier and are known to play a role in keratinocyte differentiation. researchgate.netmdpi.com Studies utilizing this compound (C6-ceramide) and other synthetic sphingolipid derivatives have provided more specific insights into this process.

Research has demonstrated that hexanoyl derivatives of sphingoid bases, such as sphingosine (SO-C6) and phytosphingosine (B30862) (PS-C6), are potent promoters of keratinocyte differentiation. researchgate.net In one study, the effects of these compounds on the gene expression of a set of 53 genes related to keratinocyte differentiation were analyzed. The results showed a significant promotion of differentiation, even when compared to known inducers like Vitamin D3 (VD3). researchgate.net

Furthermore, exogenous ceramides can be taken up by keratinocytes and influence their differentiation program. For instance, treatment of cultured human keratinocytes with certain ceramides has been shown to increase the production of both early and late differentiation markers. mdpi.com Specifically, an increase in the synthesis of involucrin, an early differentiation marker, and loricrin, a late differentiation marker, has been observed. mdpi.com While primary human keratinocytes and the HaCaT keratinocyte cell line are less susceptible to the cell death-inducing effects of C6-ceramide compared to cutaneous T-cell lymphoma (CTCL) cells, this is attributed to their higher expression of ceramide-catabolizing enzymes, which allows them to metabolize C6-ceramide more efficiently. nih.gov

Table 1: Effect of Sphingolipid Derivatives on Keratinocyte Differentiation This interactive table summarizes the observed effects of this compound (C6-ceramide) and related compounds on the differentiation of keratinocytes.

Compound Cell Model Observed Effect on Differentiation Key Markers Affected Reference
SO-C6 (N-Hexanoyl-sphingosine) Normal Human Keratinocytes Potent promotion of differentiation Upregulation of a subset of 53 differentiation-related genes researchgate.net
PS-C6 (N-Hexanoyl-phytosphingosine) Normal Human Keratinocytes Potent promotion of differentiation Upregulation of a subset of 53 differentiation-related genes researchgate.net
NDS (non-hydroxy ceramide containing dihydrosphingosine) Cultured Human Keratinocytes Increased production of differentiation markers, particularly early markers Involucrin, Loricrin, Cathelicidin antimicrobial peptide (CAMP/LL-37) mdpi.com
NP (non-hydroxy ceramide containing 4-hydroxy dihydrosphingosine) Cultured Human Keratinocytes Increased production of late differentiation markers Loricrin mdpi.com

Regulation of Neuronal Development and Growth

The role of ceramide in the central nervous system is multifaceted, with this compound serving as a key research tool to unravel its functions in neuronal development. mdpi.comnih.gov The concentration of C6-ceramide appears to be a critical determinant of its effect on neuronal cells.

Studies on embryonic hippocampal cells (HN9.10e) have revealed a dose-dependent response to C6-ceramide. Low concentrations (0.1 µM) have been shown to induce neuronal differentiation. mdpi.com This process is thought to involve the release of exosomes containing microRNAs that regulate the expression of genes associated with differentiation, thereby propagating the differentiation signal to adjacent cells. mdpi.com

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. This compound has been identified as a potent inhibitor of this process.

Inhibition of Vascular Endothelial Growth Factor (VEGF)-Induced Tube Formation in Endothelial Cells (In Vitro and Pre-clinical)

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. nih.gov Research has shown that this compound (C6-ceramide) can effectively counteract the pro-angiogenic effects of VEGF.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that C6-ceramide inhibits VEGF-induced tube formation in a dose-dependent manner. nih.gov This inhibition is observable within 24 hours of treatment. At concentrations between 12.5 and 25 µM, C6-ceramide also reduces VEGF-induced cell migration of MCF-7 cancer cells. nih.gov

The anti-angiogenic properties of C6-ceramide have also been confirmed in pre-clinical in vivo models. In a chick chorioallantoic membrane (CAM) assay, a 50 µM concentration of C6-ceramide resulted in a 40% reduction in the formation of new blood vessels within 24 hours. nih.gov Furthermore, studies in zebrafish embryos exposed to C6-ceramide (100-400 µM) revealed a significant disruption of blood vessel development at 48 hours post-fertilization. nih.gov

Table 2: Anti-Angiogenic Effects of this compound (C6-ceramide) This interactive table presents the research findings on the inhibitory effects of C6-ceramide on angiogenesis in different experimental models.

Model System Treatment Concentration Observed Effect Reference
HUVECs C6-ceramide Dose-dependent Inhibition of VEGF-induced tube formation nih.gov
MCF-7 cells C6-ceramide 12.5-25 µM Reduced VEGF-induced cell migration nih.gov
Chick Chorioallantoic Membrane (CAM) Assay C6-ceramide 50 µM 40% reduction in new vessel formation nih.gov
Zebrafish Embryos C6-ceramide 100-400 µM Disruption of blood vessel development nih.gov

Immune and Inflammatory Responses

This compound is also implicated in modulating immune and inflammatory pathways, particularly through its involvement in oxidative stress.

Role in Oxidative Stress Induction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key component of many inflammatory conditions. nih.gov Ceramides, including C6-ceramide, have been shown to induce oxidative stress in various cell types.

In human endothelial cells, C6-ceramide has been found to produce oxidative stress, leading to an increase in the generation of ROS. researchgate.net This effect is thought to be mediated, at least in part, by the promotion of NADPH oxidase activity of endothelial nitric oxide synthase (eNOS), which results in the formation of ROS at the expense of nitric oxide (NO) synthesis. researchgate.net

Further evidence for the role of ceramide in oxidative stress comes from studies on allergic airway disease. In a mouse model of this condition, an increase in ceramide levels was associated with a significant rise in ROS in the lung. nih.gov Preventing the elevation of lung ceramide levels was shown to mitigate the allergen-induced increase in ROS. nih.gov The direct addition of sphingosine, the backbone of ceramide, to photoreceptor cells has also been shown to induce an increase in ROS production. nih.gov

Upregulation of Endothelial Nitric Oxide Synthase (eNOS) Transcription

Research has shown that ceramide analogs can influence the expression of endothelial nitric oxide synthase (eNOS), a critical enzyme for vascular health. In human endothelial cells, treatment with C6-ceramide has been observed to increase both eNOS mRNA and protein levels. This upregulation, however, is considered a potentially counterintuitive compensatory mechanism, as ceramides concurrently generate oxidative stress, which diminishes the bioavailability of the nitric oxide (NO) produced by eNOS. The proposed mechanism for this transcriptional upregulation involves the activation of protein phosphatase 2A (PP2A). Furthermore, some studies suggest that ceramide analogs can activate eNOS through a calcium-independent pathway, distinguishing it from other physiological eNOS activators. Conversely, there is also evidence that ceramides can contribute to the inhibition of the Akt/eNOS signaling pathway, highlighting the multifaceted and context-dependent role of these lipid molecules in regulating vascular function.

Contribution to the Proinflammatory Phenotype in Adipose Tissue Models

Ceramides, as a class of bioactive lipids, are increasingly implicated in the development of a proinflammatory phenotype within adipose tissue, a key factor in metabolic dysregulation. While direct studies on the L-erythro isomer are limited, research using the cell-permeable C6-ceramide and examining general ceramide effects has provided significant insights. In adipocyte models, such as 3T3-L1 cells, ceramides have been shown to promote the expression of proinflammatory cytokines, including tumor necrosis factor-alpha (TNFα), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6). strath.ac.uk This contributes to a state of chronic low-grade inflammation characteristic of dysfunctional adipose tissue.

The accumulation of ceramides in adipose tissue is associated with the infiltration of macrophages, which further amplifies the inflammatory response. strath.ac.uk Moreover, treatment of adipocytes with C6-ceramide has been demonstrated to impair glucose uptake, a hallmark of inflamed and insulin-resistant adipose tissue. strath.ac.uk These findings suggest that by enhancing the expression of inflammatory mediators and contributing to impaired glucose metabolism, N-Hexanoyl-sphingosine and related ceramides can be significant contributors to the proinflammatory state of adipose tissue in preclinical models.

Modulation of Caspase-14 Expression in Keratinocytes

In the context of skin biology, N-Hexanoyl-D-erythro-sphingosine (C6-ceramide) has been identified as a modulator of Caspase-14, an enzyme crucial for the terminal differentiation of keratinocytes. Studies have demonstrated that C6-ceramide increases both the mRNA and protein expression of Caspase-14 in cultured human keratinocytes in a manner that is dependent on both the dose and the duration of exposure. nih.govfrontiersin.org The primary mechanism underlying this increase is an enhancement of gene transcription rather than an increase in mRNA stability. nih.gov This effect appears to be specific to Caspase-14, as the expression of other caspases, such as Caspase-3 and Caspase-8, is not similarly affected. nih.gov

The stimulatory effect of C6-ceramide on Caspase-14 expression suggests a role in coordinating the formation of the lipid lamellar membranes with the process of corneocyte formation, both of which are essential for a functional skin barrier. nih.govfrontiersin.org

Modulation of Drug Uptake and Cellular Response

Potentiation of Chemotherapeutic Agent Cytotoxicity (e.g., Doxorubicin)

N-Hexanoyl-sphingosine analogs have been shown to enhance the cytotoxic effects of certain chemotherapeutic agents, notably doxorubicin. The inclusion of C6-ceramide in liposomal formulations of doxorubicin has been found to increase the drug's toxicity to cancer cells in a cell-specific manner. medscape.comnih.gov For instance, the potentiation of doxorubicin's effects by C6-ceramide was more pronounced in cervical (HeLa) and colon (HCT116) cancer cells. medscape.com

Furthermore, a related short-chain sphingolipid, N-hexanoyl-sphingomyelin, has been demonstrated to significantly increase the cellular uptake of doxorubicin, by up to 300%, leading to a substantial decrease in the drug's EC50 value for toxicity. medscape.comnih.gov This enhancement of drug influx is thought to occur at the plasma membrane level. medscape.comnih.gov The ability of these short-chain sphingolipids to sensitize cancer cells to chemotherapeutic agents like doxorubicin highlights their potential as adjuvants in cancer therapy. nih.gov

Data Tables

Table 1: Effect of C6-Ceramide on Caspase-14 Expression in Human Keratinocytes nih.gov

TreatmentConcentrationTime (hours)Change in Caspase-14 mRNAChange in Caspase-14 Protein
C6-Ceramide~5 µM16Significant Increase-
C6-Ceramide~5 µM24Further Increase~2.7-fold increase

Table 2: Effect of N-Hexanoyl-sphingomyelin on Doxorubicin Cytotoxicity medscape.comnih.gov

Cell LinesCo-administrationEnhancement of Doxorubicin UptakeDecrease in Doxorubicin EC50
Endothelial and various tumor cell linesN-Hexanoyl-sphingomyelin (low µM)Up to 300%7- to 14-fold

Future Research Directions for N Hexanoyl L Erythro Sphingosine

Elucidating Novel Molecular Targets and Binding Partners

A primary avenue for future research lies in the comprehensive identification of the molecular targets and binding partners of N-Hexanoyl-L-erythro-sphingosine. While it is known to activate enzymes like protein phosphatase 2A (PP2A) and mitogen-activated protein (MAP) kinase, the full spectrum of its interactome is far from complete. sigmaaldrich.com Identifying novel protein and lipid partners is critical to understanding the pleiotropic effects observed upon its administration.

Future studies should employ advanced proteomics and lipidomics approaches, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), using biotin-tagged versions of the molecule to capture interacting partners in a cellular context. larodan.com A key focus will be to determine how this compound directly or indirectly influences key regulatory proteins. For instance, research has shown that ceramide synthase 6 (CerS6)-derived C16-ceramide can stabilize the tumor suppressor protein p53. mdpi.com A critical unanswered question is whether this compound or its metabolites can similarly modulate p53 stability or function, either directly or by influencing the expression and activity of ceramide synthases. Elucidating these interactions could reveal new therapeutic strategies for cancers with specific p53 mutation statuses.

Deeper Mechanistic Understanding of Cellular Pathways

While this compound is widely used to study ceramide-induced apoptosis, the precise mechanisms underpinning its action require further clarification. nih.govlabclinics.com It is a central molecule in the sphingolipid metabolic hub, acting as a precursor for complex sphingolipids and metabolites like sphingosine-1-phosphate (S1P), which can have opposing biological effects, such as promoting cell proliferation. labclinics.comnih.gov

A significant research direction involves tracing the metabolic fate of this compound within the cell. Studies have shown it can be metabolized and incorporated into long-chain ceramides (B1148491), not through simple elongation, but via deacylation and reacylation processes. labclinics.commdpi.com Understanding the kinetics and regulation of these metabolic conversions is crucial. For example, the differential metabolism of this compound in cancer cells versus healthy keratinocytes appears to be a key determinant of its selective cytotoxicity, a phenomenon that warrants deeper mechanistic exploration. nih.gov Future investigations should focus on how the compound alters lipid raft composition and plasma membrane properties, which has been shown to facilitate the uptake of chemotherapeutic drugs like doxorubicin (B1662922). nih.gov A deeper understanding of this mechanism could lead to its use as an adjuvant to enhance the efficacy of existing cancer therapies.

Q & A

Q. What are the critical structural characteristics of N-Hexanoyl-L-erythro-sphingosine that determine its interaction with cellular signaling pathways?

The compound features a hexanoyl chain (C6:0) attached to the sphingosine backbone (C18:1 base), with the erythro configuration (2S,3R stereochemistry) essential for binding to enzymes like protein phosphatase 2A (PP2A). The acyl chain length influences membrane permeability and lipophilicity, enabling selective modulation of ceramide-mediated pathways. Structural analogs with shorter acyl chains (e.g., N-acetyl) exhibit reduced apoptotic efficacy, emphasizing the role of hydrophobicity in bioactivity .

Q. What experimental precautions are necessary for handling this compound in laboratory settings?

Due to its irritant properties, use gloves, lab coats, and eye protection. Work in a well-ventilated area or fume hood to avoid inhalation. Solubilize in chloroform, ethanol, or DMSO (≤5 mg/mL) and store at −20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Include solvent controls (e.g., DMSO ≤0.1%) in cellular assays to exclude vehicle-induced artifacts .

Q. How does the erythro configuration of N-Hexanoyl-sphingosine influence its biological activity compared to threo isomers?

The erythro configuration (2S,3R) enables stereospecific interactions with enzymes like ceramidases and kinases, whereas threo isomers (e.g., N-Hexanoyl-L-threo-sphingosine) show reduced binding affinity. For example, erythro isomers induce apoptosis in Jurkat cells at lower concentrations (EC₅₀ ~10 μM) compared to threo analogs, as demonstrated via caspase-3 activation assays .

Advanced Research Questions

Q. What methodologies can resolve contradictions in reported apoptotic effects of this compound across different cell lines?

Discrepancies may arise from cell-type-specific ceramidase activity or metabolic flux. To address this:

  • Quantify endogenous ceramide levels via LC-MS before and after treatment.
  • Use ceramidase inhibitors (e.g., B13) to isolate exogenous compound effects.
  • Compare results across primary cells (e.g., fibroblasts) and immortalized lines (e.g., HeLa) to assess metabolic heterogeneity.
  • Validate findings with orthogonal assays (e.g., Annexin V/PI staining vs. mitochondrial depolarization) .

Q. How should researchers design dose-response experiments to distinguish between pro-survival and pro-apoptotic effects in neuronal cells?

  • Employ a logarithmic concentration range (0.1–50 μM) to capture biphasic responses.
  • Conduct time-course analyses (6–48 hours) to account for temporal shifts in ceramide metabolism.
  • Combine with pathway-specific inhibitors (e.g., PD98059 for MAPK) to dissect signaling mechanisms.
  • Use single-cell RNA sequencing to identify dose-dependent transcriptional networks linked to survival/apoptosis .

Q. What strategies optimize the delivery of this compound in 3D cell culture models?

  • Encapsulate the compound in lipid nanoparticles to enhance penetration into spheroids/organoids.
  • Monitor spatial distribution via fluorescent analogs (e.g., NBD-labeled derivatives).
  • Compare static vs. microfluidic culture systems to assess shear stress effects on ceramide uptake.
  • Validate efficacy via immunohistochemistry for apoptotic markers (e.g., cleaved PARP) .

Data Analysis & Reporting Standards

Q. How should researchers address batch-to-batch variability in this compound purity?

  • Require certificates of analysis (COA) with HPLC/GC purity ≥98%.
  • Perform in-house validation via TLC or NMR prior to critical experiments.
  • Report batch numbers and purity data in methods sections to enhance reproducibility .

Q. What statistical frameworks are recommended for analyzing time-lapse data in ceramide-induced autophagy studies?

  • Use mixed-effects models to account for longitudinal variability.
  • Apply false-discovery-rate (FDR) correction for high-throughput imaging datasets.
  • Include effect-size estimates (e.g., Cohen’s d) to quantify autophagic flux changes.
  • Follow NIH guidelines for preclinical data rigor (e.g., blinding, randomization) .

Mechanistic & Translational Questions

Q. How does this compound modulate cross-talk between PP2A and MAPK pathways in cancer models?

The compound inhibits PP2A, leading to sustained MAPK (ERK1/2) activation in some contexts (e.g., melanoma), while promoting PP2A-dependent dephosphorylation of pro-survival kinases (e.g., AKT) in others. Use phospho-specific antibodies and siRNA knockdowns to map pathway dominance in specific tumor subtypes .

Q. What in vivo models are appropriate for studying the blood-brain barrier permeability of this compound?

  • Employ transgenic zebrafish for real-time blood-brain barrier imaging.
  • Use LC-MS/MS to quantify compound levels in murine brain homogenates post-IV administration.
  • Compare pharmacokinetics in wild-type vs. Mdr1a/b knockout mice to assess P-glycoprotein-mediated efflux .

Key Considerations for Methodological Rigor

  • Contradiction Management : Replicate findings across ≥3 independent experiments and disclose all negative results.
  • Ethical Compliance : Adhere to institutional guidelines for animal/cell line use (e.g., IACUC approval) .
  • Transparency : Archive raw data (e.g., microscopy files, chromatograms) in public repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.